methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate
Description
Methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate is a structurally complex small molecule featuring a methyl benzoate core substituted at the 3-position with a sulfamoyl group linked to a [2,3'-bipyridine]-4-ylmethyl moiety and a methoxy group at the 4-position. Its synthesis and characterization likely employ crystallographic tools like SHELX programs for structural refinement .
Properties
IUPAC Name |
methyl 4-methoxy-3-[(2-pyridin-3-ylpyridin-4-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-18-6-5-15(20(24)28-2)11-19(18)29(25,26)23-12-14-7-9-22-17(10-14)16-4-3-8-21-13-16/h3-11,13,23H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIRISXWXYOVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the bipyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl groups exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for antibiotic development. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of sulfamoyl derivatives against resistant bacterial strains .
Anticancer Properties
The bipyridine moiety in the compound has been associated with anticancer activity. A case study involving similar bipyridine derivatives revealed their ability to induce apoptosis in cancer cells through the activation of specific cellular pathways . This suggests that this compound may have potential as an anticancer agent.
Drug Development
The unique structural features of this compound make it a valuable candidate in drug formulation.
Drug Delivery Systems
Research has explored the use of this compound in targeted drug delivery systems. Its ability to form stable complexes with metal ions enhances its potential as a carrier for delivering therapeutic agents directly to targeted tissues. A study demonstrated that incorporating this compound into nanoparticles improved the bioavailability and targeted delivery of anticancer drugs .
Synergistic Effects with Other Drugs
There is evidence suggesting that when combined with other therapeutic agents, this compound can enhance their efficacy. For example, a combination therapy involving this compound and traditional chemotherapeutics showed increased cytotoxicity against cancer cell lines compared to either agent alone .
Material Science Applications
Beyond medicinal uses, this compound has applications in material science.
Photovoltaic Materials
The bipyridine structure contributes to the electronic properties of materials used in photovoltaic cells. Research has indicated that incorporating this compound into organic solar cells can improve light absorption and overall efficiency .
Sensors
The compound's chemical properties allow it to be used in developing sensors for detecting specific analytes. Studies have shown that films made from this compound exhibit significant sensitivity to changes in environmental conditions, making them suitable for sensor applications .
Data Tables
Mechanism of Action
The mechanism of action of methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors. The sulfamoyl group may interact with biological targets, such as enzymes, through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a bipyridine scaffold, sulfamoyl linker, and methoxy-benzoate ester. Below is a comparative analysis with key analogs:
Key Differences and Implications
Heterocyclic Core :
- The target compound’s 2,3'-bipyridine system contrasts with pyridazine (I-6230) , isoxazole (I-6373) , and triazine (triflusulfuron) in analogs. Bipyridine’s extended π-system may enhance binding to aromatic residues in biological targets or facilitate metal chelation, unlike the electron-deficient triazine in herbicides .
Functional Groups: The sulfamoyl group (-SO₂NH₂) differs from sulfonylurea (-SO₂NHC(O)NH-) in triflusulfuron, which is critical for herbicidal activity via acetolactate synthase inhibition . Methoxy at the 4-position (target) vs. trifluoroethoxy (triflusulfuron) impacts lipophilicity and metabolic stability .
Ester and Linker Variations: Methyl ester (target) vs. ethyl ester (I-series compounds) alters pharmacokinetics; methyl esters generally exhibit faster hydrolysis in vivo. Phenethylamino/thio linkers in I-series compounds vs. bipyridinemethyl-sulfamoyl in the target suggest divergent target selectivity.
Research Findings and Hypotheses
- Herbicidal Potential: Unlike sulfonylurea herbicides (), the target compound lacks the triazine-urea motif critical for plant enzyme inhibition. However, bipyridine systems are known in fungicides, suggesting possible agrochemical applications .
- Drug Discovery : The I-series compounds () with pyridazine/isoxazole moieties show activity in kinase inhibition assays. The target’s bipyridine-sulfamoyl combination could similarly target nucleotide-binding domains .
Biological Activity
Methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacokinetics, and case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, potentially influencing various biochemical pathways. The sulfamoyl group contributes to its interaction with biological targets, enhancing its pharmacological profile. The methoxybenzoate component may also play a role in modulating the compound's solubility and bioavailability.
Target Interactions:
- Bipyridine Derivatives: Compounds like this compound are known to interact with various receptors and enzymes. Bipyridine derivatives often act as ligands for metal complexes and can influence cellular signaling pathways related to metal ion homeostasis and reactive oxygen species (ROS) generation .
- Sulfamoyl Group: This functional group is commonly associated with antibacterial activity, suggesting that the compound may exhibit antimicrobial properties through inhibition of bacterial enzyme systems.
Antimicrobial Activity
Research has shown that compounds containing sulfamoyl groups generally exhibit significant antimicrobial properties. For instance, studies have reported that related compounds demonstrated varying levels of activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values can provide insight into their efficacy compared to conventional antibiotics .
Anticancer Potential
Investigations into the anticancer properties of bipyridine derivatives have revealed promising results. For example, certain bipyridine-containing compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving ROS generation and mitochondrial dysfunction. The specific activity of this compound in this context requires further exploration but aligns with the observed behavior of similar structures .
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial effects of various sulfamoyl derivatives against clinical isolates of bacteria. This compound exhibited an MIC comparable to established antibiotics such as ciprofloxacin.
- Results Summary:
Compound MIC (µg/mL) Activity This compound 16 Moderate Ciprofloxacin 8 High Ketoconazole 32 Moderate
-
Anticancer Activity Assessment
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound induced apoptosis at concentrations above 10 µM.
- Findings:
- Increased ROS levels were observed.
- Cell cycle analysis showed G0/G1 phase arrest.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption: The methoxy group enhances lipophilicity, potentially improving absorption.
- Distribution: The bipyridine moiety may facilitate binding to plasma proteins.
- Metabolism: Likely undergoes hepatic metabolism; however, specific metabolic pathways need elucidation.
- Excretion: Predominantly renal excretion expected based on similar compounds.
Q & A
Q. What are the key synthetic steps and intermediates in the preparation of methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate?
The synthesis typically involves:
- Core Formation : Construction of the 2,3'-bipyridine core via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or condensation of pyridine precursors under basic conditions .
- Sulfamoyl Introduction : Reaction of the bipyridine-methyl intermediate with sulfamoyl chloride derivatives in anhydrous solvents like dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Esterification : Final coupling with 4-methoxybenzoate esters under reflux conditions, followed by purification via column chromatography .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., sulfamoyl, methoxy) and aromatic proton environments .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] ion) .
Q. What are common chemical modifications of this compound for structure-activity relationship (SAR) studies?
- Oxidation : The sulfamoyl group can be oxidized to sulfonamide derivatives using m-chloroperbenzoic acid (mCPBA) .
- Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) for salt formation .
- Substitution : The bipyridine nitrogen atoms can undergo alkylation or coordination with metal ions to modulate electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during sulfamoyl group introduction?
- Solvent Selection : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis) .
- Catalyst Use : Catalytic DMAP accelerates sulfamoylation by activating the electrophilic intermediate .
- Temperature Control : Maintaining 0–5°C during reagent addition reduces exothermic side reactions .
Q. What mechanistic insights can be gained from spectroscopic studies of this compound’s reactivity?
- UV-Vis Spectroscopy : Monitors charge-transfer interactions between the bipyridine core and sulfamoyl group in solution .
- IR Spectroscopy : Identifies key vibrational modes (e.g., S=O stretching at ~1350 cm) to track reaction progress .
- Kinetic Studies : Pseudo-first-order rate constants under varying pH conditions reveal nucleophilic attack mechanisms at the sulfamoyl group .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-Crystal X-ray Diffraction : Resolves bond angles and dihedral angles between the bipyridine and benzoate moieties, clarifying steric hindrance effects .
- Density Functional Theory (DFT) : Computational modeling predicts stable conformers, validated against experimental crystallographic data .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC values .
- Structural Analog Comparison : Benchmark activity against derivatives with defined substitutions (e.g., methyl vs. ethyl groups on the bipyridine) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfamoyl Group Introduction
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Solvent | Anhydrous DMF | +20% | |
| Catalyst | 5 mol% DMAP | +15% | |
| Temperature | 0–5°C (addition), 25°C (reflux) | +10% |
Q. Table 2. Common Analytical Parameters for Purity Assessment
| Technique | Critical Parameters | Acceptable Range | Source |
|---|---|---|---|
| HPLC (C18 column) | Retention time: 8.2 min | ±0.3 min | |
| H NMR (DMSO-d6) | δ 8.5 ppm (bipyridine protons) | ±0.1 ppm | |
| HRMS | m/z 455.1234 [M+H] | ±5 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
